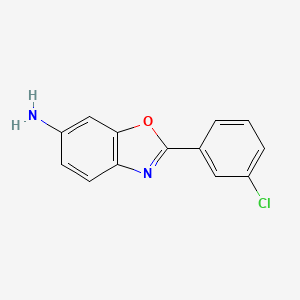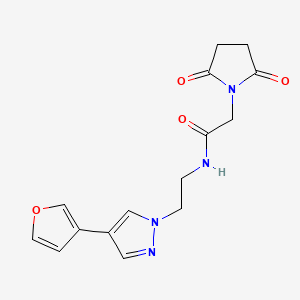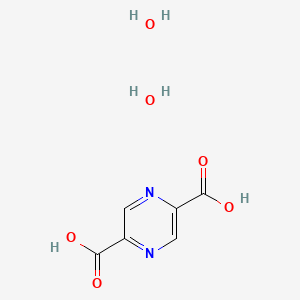
piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs, and a pyrazole ring, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the propoxy and propyl groups. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrazole rings. These structures are known to participate in various chemical reactions. For example, piperidine is often used as a base in organic synthesis, while pyrazole can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the pyrazole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Binding
One significant area of research focuses on the molecular interaction of compounds structurally related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis, contributing to the development of unified pharmacophore models for CB1 receptor ligands and suggesting mechanisms of receptor interaction (Shim et al., 2002).
Antimicrobial and Phytotoxic Screening
Another study highlighted the synthesis and characterization of 1-aroyl-3,5-diarylpiperidin-4-yl methanone derivatives, with a focus on their antimicrobial and phytotoxic properties. These compounds showed varying degrees of antimicrobial activity, offering a foundation for further research in the development of new antimicrobial agents (Amara Mumtaz et al., 2015).
Anticancer Activity
Research into the anticancer effects associated with the piperidine framework led to the synthesis of several derivatives. Among these, some compounds exhibited significant antiproliferative activity against human leukemia cells, highlighting the potential for developing novel anticancer therapies (K. Vinaya et al., 2011).
Synthesis and Structural Studies
Furthermore, the synthesis and structural exploration of compounds related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone have been extensively studied. These studies include thermal, optical, etching, and structural analyses, alongside theoretical calculations, providing insights into the properties and potential applications of these compounds (C. S. Karthik et al., 2021).
Enzyme Inhibitory Activity and Molecular Docking
Moreover, certain derivatives have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only highlighted potent inhibitors but also utilized molecular docking to understand the interactions at the enzyme active sites, indicating the therapeutic potential of these compounds (A. Cetin et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
piperidin-1-yl-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-8-18-12-13(14(16-18)20-11-4-2)15(19)17-9-6-5-7-10-17/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDNOPVQXHQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)
![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)
![1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2849507.png)
![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)
